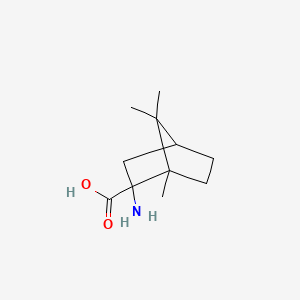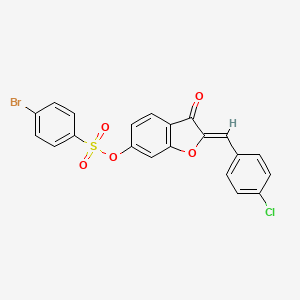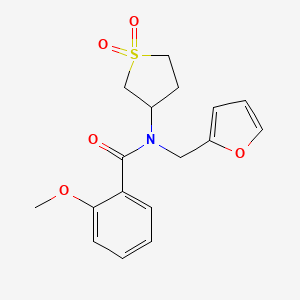
2-Amino-2-bornanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-bornanecarboxylic acid, also known as 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid, is a bicyclic amino acid with the molecular formula C8H13NO2. This compound is notable for its rigid structure, which imparts unique chemical and biological properties. It is often used in scientific research due to its ability to inhibit specific amino acid transporters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-bornanecarboxylic acid typically involves the following steps:
Cycloaddition Reaction: The initial step involves a Diels-Alder reaction between cyclopentadiene and maleic anhydride to form the bicyclic anhydride.
Ammonolysis: The anhydride is then subjected to ammonolysis to introduce the amino group, resulting in the formation of the desired amino acid.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include cyclopentadiene, maleic anhydride, and ammonia.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-bornanecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-Amino-2-bornanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Acts as an inhibitor of large neutral amino acid transporters, affecting cellular uptake of amino acids.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit amino acid transporters and induce apoptosis in cancer cells.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The primary mechanism of action of 2-Amino-2-bornanecarboxylic acid involves the inhibition of large neutral amino acid transporters (LAT1). By competitively binding to these transporters, it prevents the uptake of essential amino acids into cells. This inhibition can lead to reduced cellular proliferation and induction of apoptosis, particularly in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminonorbornane-2-carboxylic acid
- 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
Comparison
Compared to other similar compounds, 2-Amino-2-bornanecarboxylic acid is unique due to its rigid bicyclic structure, which imparts distinct steric and electronic properties. This rigidity enhances its binding affinity to amino acid transporters, making it a more effective inhibitor. Additionally, its unique structure allows for selective interactions with specific molecular targets, providing advantages in both research and therapeutic applications.
Properties
CAS No. |
6266-05-3 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO2/c1-9(2)7-4-5-10(9,3)11(12,6-7)8(13)14/h7H,4-6,12H2,1-3H3,(H,13,14) |
InChI Key |
JZJKRUCQCUXZTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)(C(=O)O)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12209277.png)
![7-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B12209289.png)


![1-(4-fluorophenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B12209307.png)
![(2Z)-1-[4-chloro-3-(piperidin-1-ylsulfonyl)phenyl]-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)ethanone](/img/structure/B12209315.png)

![4-chloro-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide](/img/structure/B12209323.png)

![8-[2-(4-fluorophenyl)ethylamino]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12209351.png)

![(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12209367.png)
![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B12209372.png)
![N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12209374.png)
